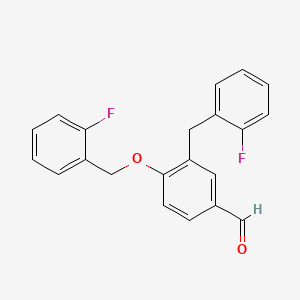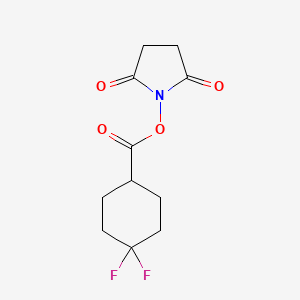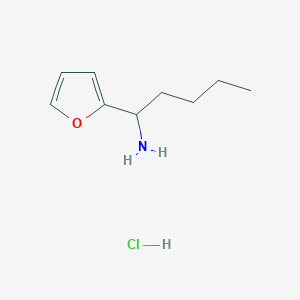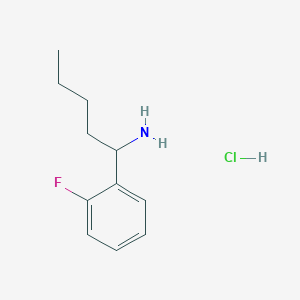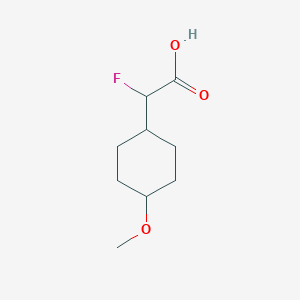
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid is a useful research compound. Its molecular formula is C9H15FO3 and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Reagent in Fluorofunctionalization
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid may have applications similar to other fluorine-containing reagents. For instance, 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an effective reagent for introducing a fluorine atom into organic molecules, facilitating the quantitative and regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts when treated with phenyl-substituted alkenes in the presence of specific solvents (Stavber et al., 1995).
2. Structural Analysis
Compounds with structures similar to this compound, like ortho-fluorophenylglycine, exhibit distinct planar structures and engage in specific intermolecular interactions, crucial for crystallography and material science applications (Burns & Hagaman, 1993).
3. Fluorophore Development
Compounds with fluoro and methoxy groups, such as 6-Methoxy-4-quinolone, have been developed as novel fluorophores with strong fluorescence across a wide pH range, making them useful for biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).
4. Synthesis of Fluorinated Compounds
The compound serves as a building block in the synthesis of various fluorinated heterocyclic compounds, indicating its potential in the creation of diverse organic molecules with specific properties (Shi et al., 1996).
5. High-Performance Liquid Chromatography (HPLC)
It's possible that derivatives of this compound can act as fluorogenic labeling reagents for HPLC, enhancing the detection of biologically important thiols, as seen with similar compounds (Gatti et al., 1990).
6. Photodecarboxylation Studies
Derivatives like methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which bear structural resemblance, are used in photodecarboxylation studies, indicating potential applications in photochemistry and materials science (Shigemoto et al., 2021).
Mecanismo De Acción
Indole is a heterocyclic compound containing a benzene ring fused to a pyrrole ring. It has diverse biological and clinical applications due to its broad-spectrum activities . Now, let’s focus on our specific compound.
Result of Action:
The molecular and cellular effects remain speculative. Indole derivatives often exhibit diverse activities, such as antiviral, anti-inflammatory, and antioxidant effects . Our compound might similarly influence cellular processes.
Propiedades
IUPAC Name |
2-fluoro-2-(4-methoxycyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMORGLFBIPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

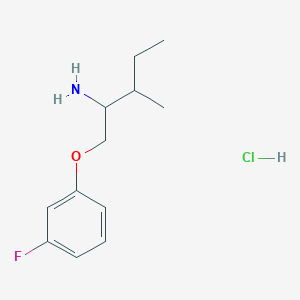



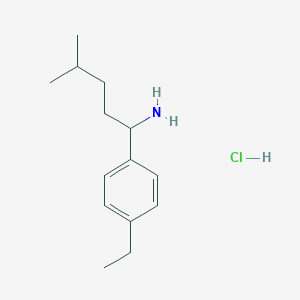
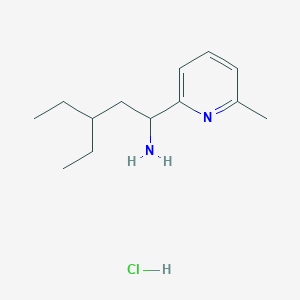


![Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1445765.png)
